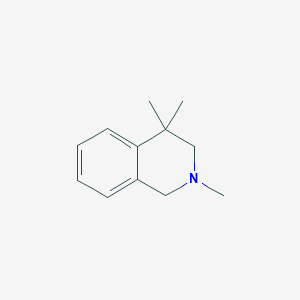

2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

2,4,4-trimethyl-1,3-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(2)9-13(3)8-10-6-4-5-7-11(10)12/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWCADWOSRWCSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC2=CC=CC=C21)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the Pictet-Spengler reaction, where phenethylamines react with aldehydes under acidic conditions to form the tetrahydroisoquinoline core . Another method includes the use of multicomponent reactions, which improve atom economy and selectivity . These reactions often involve the use of transition metal catalysts and co-oxidants like hydrogen peroxide or tert-butyl hydroperoxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroisoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often require catalysts such as palladium or copper .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinolines .

Scientific Research Applications

While the exact compound "2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline" is not directly discussed in the provided search results, the related compounds "4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride" and "2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline" are mentioned, and information on their applications can provide insights. Additionally, the broader class of tetrahydroisoquinoline derivatives (THIQs) is relevant .

Here's a summary of the applications, research findings, and case studies based on the available information:

Scientific Research Applications

Tetrahydroisoquinoline derivatives, including 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, have applications in scientific research:

- Chemistry Used as building blocks for synthesizing complex organic molecules.

- Biology Studied for their effects on biological systems and potential as pharmacological agents.

- Medicine Investigated for potential therapeutic properties and as precursors for drug development.

Biological Activities

Tetrahydroisoquinoline derivatives exhibit various biological activities:

- Antioxidant Activity Methyl groups enhance the electron-donating ability of the compound, contributing to its capacity to scavenge free radicals.

- Neuroprotective Effects Investigated for neuroprotective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways.

- Antimicrobial Properties Can inhibit the growth of various pathogens, potentially enhanced by their unique structure.

Case Studies

-

Neuroprotection in Cellular Models A study on neuronal cell lines demonstrated that 4,4,7-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride significantly reduced oxidative stress markers when exposed to neurotoxic agents. The results suggested a potential mechanism involving the modulation of mitochondrial function and reduction of apoptosis markers.

Treatment Group Oxidative Stress Marker Reduction (%) Control 0 Compound (10 µM) 45 Compound (50 µM) 65 -

Antimicrobial Efficacy In vitro tests against Staphylococcus aureus showed that 4,4,7-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting significant antimicrobial potential compared to standard antibiotics.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli >64

Related Compounds

- 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline This compound is known for its applications in chemistry, biology, and industry. It exhibits neuroprotective, antioxidant, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of monoamine oxidase enzymes, thereby increasing the levels of neurotransmitters in the brain . Additionally, it may interact with dopamine receptors and modulate their activity, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Table 1: Key Structural and Metabolic Features of TIQ Derivatives

Key Observations :

- Metabolism: Methylation at position 1 (e.g., 1-MeTIQ) enhances N-methylation and oxidation to neurotoxic isoquinolinium ions via monoamine oxidase (MAO), akin to MPTP/MPP+ neurotoxicity . In contrast, 2,4,4-TMTIQ’s methyl groups at non-aromatic positions may hinder MAO interaction, reducing oxidation risk.

- Blood-Brain Barrier (BBB) Penetration : TIQ and 1-MeTIQ show high BBB penetration (>90% brain retention) , suggesting 2,4,4-TMTIQ’s lipophilic methyl groups may further enhance CNS bioavailability.

Pharmacological and Toxicological Profiles

Neurotoxicity and Dopaminergic Effects

- N-Methylated Derivatives: 1-MeTIQ and N-Me-TIQ are oxidized by MAO to isoquinolinium ions, which inhibit mitochondrial complex I, mirroring MPTP’s mechanism in Parkinson’s disease .

- Substituent Position Matters: 6,7-Dimethoxy-TIQ derivatives exhibit weak β-adrenoceptor activity but low toxicity , whereas 1-benzyl-TIQ (1-BnTIQ) increases dopamine catabolism via MAO activation, unlike 1-MeTIQ .

Enzyme Inhibition and Therapeutic Potential

- HDAC Inhibition: Tetrahydroisoquinoline-hydroxamic acid derivatives (e.g., compound 7d) show potent histone deacetylase (HDAC) inhibition and antitumor activity . 2,4,4-TMTIQ’s methyl groups could enhance binding to hydrophobic enzyme pockets.

- Antifungal Activity : N-Alkyl-TIQ derivatives with C11 chains inhibit ergosterol biosynthesis . 2,4,4-TMTIQ’s compact methyl substituents may limit alkyl chain interactions, reducing antifungal efficacy compared to longer-chain analogs.

Structure-Activity Relationships (SAR)

- Positional Effects: 6,7-Dimethoxy substitution enhances β-adrenoceptor binding but reduces MAO interaction . 1-Methyl substitution increases neurotoxicity risk, while 2- or 4-methyl groups may redirect metabolism toward detoxification pathways .

- Functional Group Impact: Hydroxamic acid moieties (e.g., in HDAC inhibitors) improve metal-binding capacity for enzyme inhibition . Halogenation at positions 7/8 (e.g., Cl, F) enhances phenylethanolamine N-methyltransferase (PNMT) inhibition , whereas methyl groups may favor lipophilicity over electronic effects.

Biological Activity

2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline (TMTHIQ) is a chemical compound with the molecular formula . It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. The unique substitution pattern of TMTHIQ significantly influences its chemical reactivity and biological activity, making it a subject of interest in various scientific research areas.

TMTHIQ has been identified as an inhibitor of WEE1 kinase , a critical regulator of the cell cycle. WEE1 plays a vital role in controlling the G2-M checkpoint by phosphorylating cyclin-dependent kinases (CDKs), thus preventing premature mitotic entry. Inhibition of WEE1 by TMTHIQ leads to increased CDK activity, promoting unscheduled DNA replication and enhancing cytotoxicity in cancer cells .

Anticancer Properties

Research indicates that TMTHIQ exhibits significant anticancer activity through its action on WEE1 kinase. It has shown potential in treating various cancers, including:

- Breast Cancer

- Lung Cancer

- Colorectal Cancer

- Small Cell Lung Cancer (SCLC)

In SCLC, TMTHIQ's ability to inhibit WEE1 has been linked to overcoming resistance to other chemotherapeutic agents .

Neuroprotective Effects

Additionally, TMTHIQ has been studied for its neuroprotective properties. The compound may enhance neurotransmitter levels by inhibiting monoamine oxidase (MAO) enzymes, which are responsible for the degradation of neurotransmitters such as serotonin and dopamine. This action suggests potential therapeutic applications in treating neurodegenerative disorders.

Study on Anticancer Activity

A recent study evaluated the effects of TMTHIQ on various cancer cell lines. The results demonstrated that TMTHIQ effectively inhibited cell proliferation and induced apoptosis in cancer cells by disrupting the cell cycle through WEE1 inhibition. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .

Neuroprotective Mechanism Study

Another research focused on the neuroprotective mechanisms of TMTHIQ. It was found that TMTHIQ could increase the levels of key neurotransmitters while reducing oxidative stress markers in neuronal cultures. These findings underscore the compound's potential utility in treating conditions like Alzheimer's disease and Parkinson's disease.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Moderate neuroprotective effects | Lacks methyl groups at positions 2 and 4 |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Neuroprotective properties | Methyl group at position 1 enhances activity |

| 2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline | Limited anticancer activity | Fewer methyl groups reduce lipophilicity |

The unique substitution pattern of TMTHIQ enhances its lipophilicity and ability to cross biological membranes compared to similar compounds. This property is crucial for its bioavailability and therapeutic efficacy.

Q & A

Basic: What are the primary synthetic routes for 2,4,4-Trimethyl-THIQ, and how do reaction conditions influence yield?

The synthesis of 2,4,4-Trimethyl-THIQ typically employs methods like the Pictet-Spengler reaction (for bicyclic core formation) and microwave-assisted synthesis (for efficiency). Key considerations include:

- Catalysts : Acidic conditions (e.g., HCl or trifluoroacetic acid) are critical for cyclization in Pictet-Spengler reactions .

- Microwave irradiation : Reduces reaction time (e.g., from hours to minutes) and improves yields (up to 85–90%) by enhancing reaction kinetics and reducing side products .

- Steric effects : The tert-butyl group at the 6-position (as in related derivatives) requires careful optimization of solvent polarity to mitigate steric hindrance during carboxylate group introduction .

Basic: Which analytical techniques are most effective for structural characterization of 2,4,4-Trimethyl-THIQ?

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., tetrahydroisoquinolinium salts) and hydrogen-bonding networks critical for biological interactions .

- NMR spectroscopy : ¹H and ¹³C NMR distinguish methyl group positions (e.g., 2,4,4-trimethyl substitution) and confirm ring saturation .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., exact mass ≈ 175.14 g/mol) and isotopic patterns .

Advanced: How does 2,4,4-Trimethyl-THIQ modulate neuroprotective pathways in Parkinson’s disease models?

The compound inhibits mitochondrial complex I dysfunction induced by neurotoxins like MPP+. Mechanistically:

- Shielding effect : Prevents MPP+ binding to complex I, preserving ATP synthesis in striatal synaptosomes .

- Enzyme interactions : Derivatives like N-methyl-THIQ act as precursors to neurotoxins but may also competitively inhibit neurotoxic metabolic pathways (e.g., N-methyltransferase activity) .

- In vivo validation : Use tyrosine hydroxylase immunocytochemistry in rodent models to quantify dopaminergic neuron protection .

Advanced: How can researchers resolve contradictions in reported biological activities of THIQ derivatives?

Conflicting data often arise from:

- Substituent positioning : Minor changes (e.g., 6-carboxylate vs. 3-carboxylate) drastically alter receptor affinity .

- Purity thresholds : Impurities >3% (e.g., in synthetic batches) can skew bioassay results; HPLC with UV detection (≥97% purity) is recommended .

- Model systems : Compare in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., neurodegenerative disease models) data to contextualize efficacy .

Advanced: What role do substituent electronic and steric effects play in modulating THIQ bioactivity?

- Lipophilicity : tert-Butyl and methyl groups enhance blood-brain barrier penetration, critical for CNS-targeted agents .

- Electron-withdrawing groups : Carboxylates increase hydrogen-bonding capacity with enzymes (e.g., PNMT inhibition via 7-hydroxy-THIQ’s acidic hydrogen) .

- Steric hindrance : Bulky substituents at the 2- and 4-positions may reduce off-target binding but require tailored synthetic routes .

Advanced: Can photocatalytic semi-dehydrogenation of THIQ derivatives be controlled for selective product formation?

Yes, using MoS2/ZnIn2S4 nanocomposites under visible light:

- Oxidative potential matching : The catalyst’s valence band (+1.1 V vs. NHE) aligns with THIQ’s first oxidative potential (+1.01 V), enabling selective removal of two protons to yield 3,4-dihydroisoquinoline .

- Reaction monitoring : UV-Vis spectroscopy tracks intermediate formation, while GC-MS confirms product selectivity .

Methodological: How should purity and stability be assessed for 2,4,4-Trimethyl-THIQ in long-term studies?

- Stability assays : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

- Impurity profiling : LC-MS identifies byproducts (e.g., oxidized or dimerized forms) .

- Storage : Airtight containers under argon at –20°C prevent amine oxidation .

Methodological: What strategies optimize enzyme inhibition studies for THIQ derivatives?

- Competitive binding assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify PNMT inhibition by 7-hydroxy-THIQ .

- Kinetic analysis : Measure Ki values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Mutagenesis : Map binding residues (e.g., PNMT’s Asp267) via site-directed mutagenesis to validate docking predictions .

Advanced: How do computational models predict the reactivity and binding affinity of 2,4,4-Trimethyl-THIQ?

- DFT calculations : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict redox behavior .

- Molecular docking : Simulate interactions with targets like complex I (PDB: 5LDX) using AutoDock Vina, focusing on van der Waals and electrostatic contributions .

- ADMET prediction : Software like SwissADME estimates pharmacokinetics (e.g., logP ≈ 2.1 for blood-brain barrier penetration) .

Advanced: What experimental designs address the dual neuroprotective/neurotoxic potential of THIQ derivatives?

- Dose-response profiling : Establish thresholds for neuroprotection (e.g., 10–50 µM) vs. toxicity (>100 µM) in primary neuron cultures .

- Metabolite tracking : LC-MS/MS identifies neurotoxic intermediates (e.g., N-methylisoquinolinium ions) in microsomal incubations .

- Comparative studies : Benchmark against endogenous amines (e.g., 1-methyl-THIQ) to differentiate on-target vs. off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.